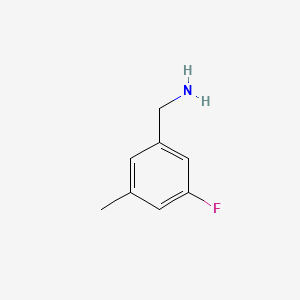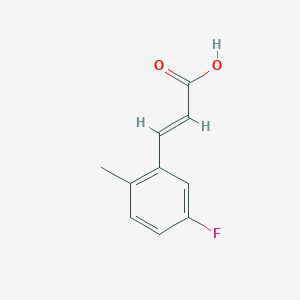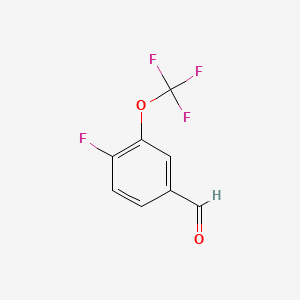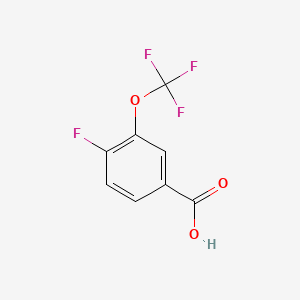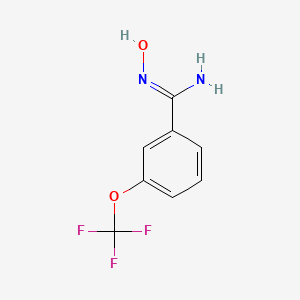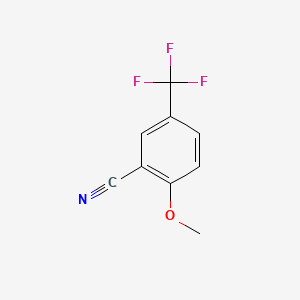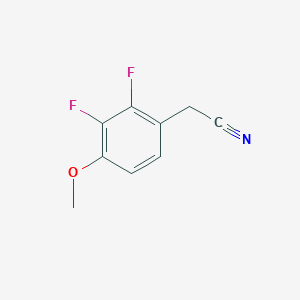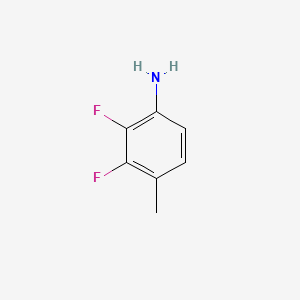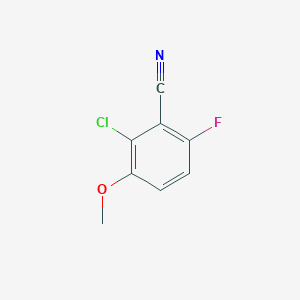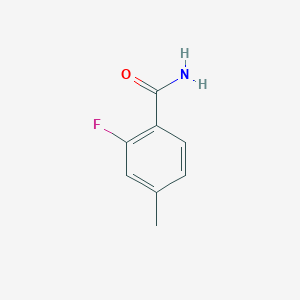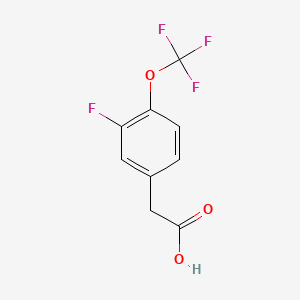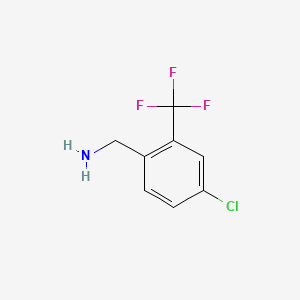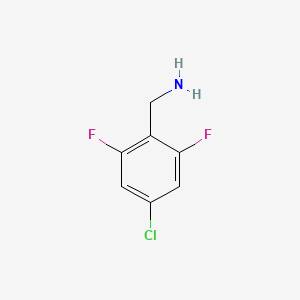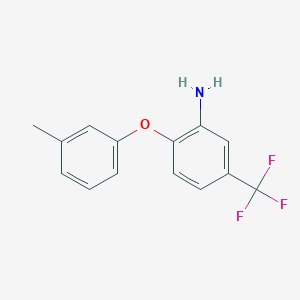
2-(3-Méthylphénoxy)-5-(trifluorométhyl)aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-Methylphenoxy)-5-(trifluoromethyl)aniline is an organic compound that features both a trifluoromethyl group and a methylphenoxy group attached to an aniline core
Applications De Recherche Scientifique
2-(3-Methylphenoxy)-5-(trifluoromethyl)aniline has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of new materials with specific properties.
Biology: This compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: It is used in the production of agrochemicals and other industrial chemicals, contributing to the development of more effective and environmentally friendly products.
Méthodes De Préparation
The synthesis of 2-(3-Methylphenoxy)-5-(trifluoromethyl)aniline typically involves the reaction of 3-methylphenol with 2,5-dichloroaniline in the presence of a base to form the desired product. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like potassium carbonate. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Analyse Des Réactions Chimiques
2-(3-Methylphenoxy)-5-(trifluoromethyl)aniline undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced aniline derivatives.
Substitution: Electrophilic aromatic substitution reactions are common, where the trifluoromethyl and methylphenoxy groups can be substituted with other functional groups using reagents like halogens or nitrating agents.
Mécanisme D'action
The mechanism of action of 2-(3-Methylphenoxy)-5-(trifluoromethyl)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and reach its target sites. The methylphenoxy group can interact with hydrophobic pockets within the target proteins, stabilizing the compound-protein complex and modulating the protein’s activity.
Comparaison Avec Des Composés Similaires
2-(3-Methylphenoxy)-5-(trifluoromethyl)aniline can be compared with other similar compounds, such as:
4-(3-Methylphenoxy)-2-(trifluoromethyl)aniline: This compound has a similar structure but with different positions of the functional groups, leading to variations in its chemical properties and applications.
3-Fluoro-4-(3-methylphenoxy)aniline:
2-(3-Methoxyphenoxy)aniline: The methoxy group provides different electronic and steric effects compared to the trifluoromethyl group, influencing the compound’s behavior in chemical reactions and biological systems.
Each of these compounds has unique properties that make them suitable for specific applications, highlighting the importance of structural variations in determining the functionality and utility of organic molecules.
Propriétés
IUPAC Name |
2-(3-methylphenoxy)-5-(trifluoromethyl)aniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12F3NO/c1-9-3-2-4-11(7-9)19-13-6-5-10(8-12(13)18)14(15,16)17/h2-8H,18H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRUSKLPDISMZSL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OC2=C(C=C(C=C2)C(F)(F)F)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12F3NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
